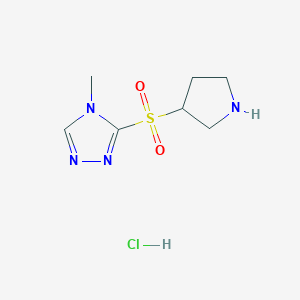
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride
描述
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride, or 3-CEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is derived from pyridine and has a wide range of biochemical and physiological effects. 3-CEPA has been used in laboratory experiments to study a variety of biological processes, and it has been found to have a number of advantages and limitations for use in such experiments.
科学研究应用
3-CEPA has been found to have a number of applications in scientific research. It has been used as a starting material for the synthesis of other organic compounds, including a range of aminopyridines and pyridine derivatives. It has also been used as a reagent for the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, 3-CEPA has been used in studies of the pharmacology of various neurotransmitter systems, including the dopaminergic and serotonergic systems.
作用机制
3-CEPA has been found to act as an agonist at both the serotonin 5-HT2A and 5-HT2C receptors. It is thought to act as an agonist at these receptors by binding to them and activating them, leading to an increase in the activity of the neurotransmitters serotonin and dopamine. This increase in activity is thought to be responsible for the biochemical and physiological effects of 3-CEPA.
生化和生理效应
3-CEPA has been found to have a number of biochemical and physiological effects. It has been found to have an antidepressant effect, and it has been shown to reduce anxiety and improve mood in animal studies. In addition, 3-CEPA has been found to have an anti-inflammatory effect, and it has been shown to reduce inflammation in animal models of inflammation. Finally, 3-CEPA has been found to have a neuroprotective effect, and it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-CEPA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a relatively short amount of time. In addition, 3-CEPA has been found to have a number of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, 3-CEPA is a relatively unstable compound, and it has a tendency to break down over time. This can limit its usefulness in laboratory experiments.
未来方向
The potential future directions for research on 3-CEPA are numerous. One potential direction is to further explore its mechanism of action, and to investigate how it binds to and activates the serotonin 5-HT2A and 5-HT2C receptors. In addition, further research could be conducted to explore the biochemical and physiological effects of 3-CEPA, and to investigate its potential as an antidepressant, anti-inflammatory, and neuroprotective agent. Finally, further research could be conducted to investigate the potential of 3-CEPA as a starting material for the synthesis of other organic compounds.
属性
IUPAC Name |
3-(2-cyclohexylethyl)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11;/h8-11H,1-7H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMTUSDEAFRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=C(C=CN=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)
![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431188.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431190.png)
![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)
![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)
